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molecular formula C7H5BrN2O B1444002 2-[(5-Bromopyridin-3-yl)oxy]acetonitrile CAS No. 1112983-11-5

2-[(5-Bromopyridin-3-yl)oxy]acetonitrile

Cat. No. B1444002
M. Wt: 213.03 g/mol
InChI Key: NWUPHDLAMCMJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07928140B2

Procedure details

A dry, 250 mL one neck round bottom flask was charged with 3-bromo-5-hydroxypyridine 3 (4.9470 g, 28.4 mmol), 40 mL dry ACN, cesium carbonate (CS2CO3) (3.41 ml, 42.6 mmol) and a stirbar. The flask was fitted with an Ar inlet, and cooled to 0° C. To the solution was added 2-chloroacetonitrile (2.34 ml, 37.0 mmol) dissolved in 10 mL dry ACN over 15 minutes via an addition funnel. The reaction warmed to room temperature overnight. The slurry was filtered through a 0.22 μm PTFE filter membrane, and concentrated under a stream of nitrogen. The residue was loaded onto 100 g of SiO2 wet-packed with ACN, and eluted with 500 mL ACN. The eluent was concentrated in vacuo, and the residue was sublimed at 0.5 mm Hg in a 90° C. oil bath to afford 2-(5-bromopyridin-3-yloxy)acetonitrile (3.49 g, 57.6% yield). 1H NMR (300 MHz, MeOH) δ ppm 5.12 (s, 2H) 7.81 (dd, J=2.63, 1.83 Hz, 1H) 8.35 (d, J=2.63 Hz, 1H) 8.38 (dd, J=1.83, 0.29 Hz, 1H). 13C NMR (75 MHz, MeOH) δ ppm 55.24 (s, 1 C) 116.18 (s, 1 C) 121.90 (s, 1 C) 126.59 (s, 1 C) 137.86 (s, 1 C) 145.61 (s, 1 C) 155.29 (s, 1 C). HPLC-MS: retention time=1.42 min (99.0%@215 nm; 98.9% @254 nm; m/z=212.8, calculated for C7H579Br2N2O+H+=213.0, m/z=214.8, calculated for C7H581Br2N2O+H+=215.0).
[Compound]
Name
one
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4.947 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.41 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([OH:8])[CH:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[CH2:16][C:17]#[N:18]>C(#N)C>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH2:16][C:17]#[N:18])[CH:5]=[N:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
one
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
4.947 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)O
Name
cesium carbonate
Quantity
3.41 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.34 mL
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with an Ar inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction warmed to room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered through a 0.22 μm PTFE
FILTRATION
Type
FILTRATION
Details
filter membrane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a stream of nitrogen
WASH
Type
WASH
Details
eluted with 500 mL ACN
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
was sublimed at 0.5 mm Hg in a 90° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)OCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g
YIELD: PERCENTYIELD 57.6%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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